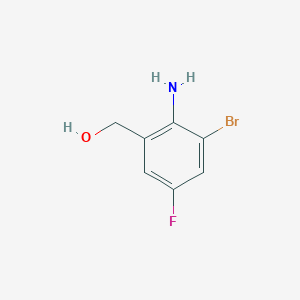

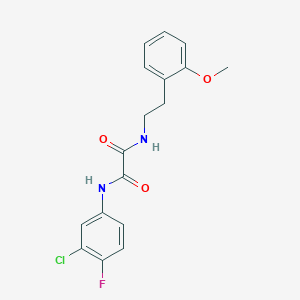

(2-Amino-3-bromo-5-fluorophenyl)methanol

Übersicht

Beschreibung

2-Amino-3-bromo-5-fluorophenyl)methanol (2AB5F) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. 2AB5F has been found to possess interesting biochemical and physiological effects that make it a promising compound in various research areas.

Wissenschaftliche Forschungsanwendungen

Fluorinated Pyridine Synthesis

(2-Amino-3-bromo-5-fluorophenyl)methanol: serves as a valuable precursor for synthesizing fluorinated pyridines. Fluoropyridines exhibit unique physical, chemical, and biological properties due to the strong electron-withdrawing effect of fluorine substituents. Researchers have employed this compound in the following ways:

- 2-Fluoropyridine Synthesis : By selectively introducing fluorine at the 2-position of the pyridine ring, researchers can access 2-fluoropyridine. This compound has applications in medicinal chemistry and agrochemical development .

- 18F-Substituted Pyridines : The synthesis of 18F-substituted pyridines is of special interest for imaging agents in biological applications. These radiolabeled compounds are used in positron emission tomography (PET) scans for visualizing specific biological processes .

Organophosphorus Nerve-Agent Poisoning Treatment

2-Amino-3-bromo-5-fluorophenyl)methanol has been explored for its potential in treating organophosphorus nerve-agent poisoning. Specifically, it serves as a precursor for synthesizing fluorine-containing pyridine aldoximes, which may counteract the toxic effects of nerve agents .

Indole Derivatives

While not directly related to pyridine synthesis, it’s worth noting that indole derivatives—such as indole-3-acetic acid—are of wide interest due to their diverse biological and clinical applications. These compounds play essential roles in plant hormones and exhibit pharmacological activities .

Thiazole Derivatives

The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves using (2-Amino-3-bromo-5-fluorophenyl)methanol as a starting material. This compound contributes to the construction of thiazole derivatives with potential biological activity .

Herbicides and Insecticides

Fluorine-containing substituents are commonly incorporated into lead structures for developing agricultural products. While not directly involving this compound, the broader field of fluorine-modified aromatic rings has led to commercialized herbicides and insecticides .

Medicinal Chemistry

Although not extensively studied, fluorinated compounds have gained attention in medicinal chemistry. Approximately 10% of pharmaceuticals currently in use contain fluorine atoms. Researchers continue to explore the benefits of fluorine substitution in drug design .

Eigenschaften

IUPAC Name |

(2-amino-3-bromo-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKIYKOIAJDNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-bromo-5-fluorophenyl)methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2681398.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)

![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)

![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)

![3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2681415.png)

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)

![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)